Cas no 6669-57-4 (bis(4-methylbenzyl) (4-methylbenzene-1,3-diyl)biscarbamate)

bis(4-methylbenzyl) (4-methylbenzene-1,3-diyl)biscarbamate structure
6669-57-4 structure
Product name:bis(4-methylbenzyl) (4-methylbenzene-1,3-diyl)biscarbamate
CAS No:6669-57-4
MF:C25H26N2O4
MW:418.484946727753
CID:1712069
PubChem ID:307483

bis(4-methylbenzyl) (4-methylbenzene-1,3-diyl)biscarbamate Chemical and Physical Properties

Names and Identifiers

    • bis(4-methylbenzyl) (4-methylbenzene-1,3-diyl)biscarbamate
    • (4-methylphenyl)methyl N-[2-methyl-5-[(4-methylphenyl)methoxycarbonylamino]phenyl]carbamate
    • 6669-57-4
    • AKOS024431875
    • NSC-205592
    • BIS(4-METHYLBENZYL) N,N'-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE
    • DTXSID50308629
    • NSC205592
    • Inchi: InChI=1S/C25H26N2O4/c1-17-4-9-20(10-5-17)15-30-24(28)26-22-13-8-19(3)23(14-22)27-25(29)31-16-21-11-6-18(2)7-12-21/h4-14H,15-16H2,1-3H3,(H,26,28)(H,27,29)
    • InChI Key: QGQJTLMFBCWPEY-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)C)NC(=O)OCC3=CC=C(C=C3)C

Computed Properties

  • Exact Mass: 418.18938
  • Monoisotopic Mass: 418.18925731g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 8
  • Complexity: 568
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 76.7Ų
  • XLogP3: 5.2

Experimental Properties

  • PSA: 76.66

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